BenchChemオンラインストアへようこそ!

3,4-dimethyl-N-(8-quinolinyl)benzamide

Caspase-3 Inhibition Apoptosis Medicinal Chemistry

Choose this exact benzamide derivative to guarantee experimental reproducibility. Its unique 3,4-dimethyl substitution delivers a 2.1‑fold increase in caspase‑3 inhibitory potency (IC50 15.6 µM vs 32 µM) and a distinct, weak SENP8 inhibition (IC50 18.8 µM). These precisely defined, publicly available biological data make it an irreplaceable SAR benchmark and chemical‑probe standard. Accept no generic substitutes.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
Cat. No. B312531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(8-quinolinyl)benzamide
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C
InChIInChI=1S/C18H16N2O/c1-12-8-9-15(11-13(12)2)18(21)20-16-7-3-5-14-6-4-10-19-17(14)16/h3-11H,1-2H3,(H,20,21)
InChIKeyISAYRDBWTLRBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 92 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-N-(8-quinolinyl)benzamide: Sourcing and Procurement of a High-Purity, Defined Benzamide


3,4-dimethyl-N-(8-quinolinyl)benzamide is an organic compound of the benzamide class, characterized by a quinoline ring linked via an amide bond to a 3,4-dimethyl-substituted benzene ring [1]. It is an established chemical entity with a defined molecular formula (C18H16N2O) and a monoisotopic mass of 276.126263 Da, cataloged in authoritative chemical databases like ChEBI (CHEBI:120054) and ChemSpider (ID: 729702) [1]. As a specific derivative of the 8-aminoquinoline scaffold, its procurement is typically for use as a research chemical probe or a synthetic building block in medicinal chemistry, distinct from its use as an established therapeutic agent .

3,4-Dimethyl-N-(8-quinolinyl)benzamide: The Pitfalls of Generic Substitution in 8-Aminoquinoline Research


The practice of substituting 3,4-dimethyl-N-(8-quinolinyl)benzamide with a generic or structurally similar 'in-class' benzamide is a significant scientific risk due to the profound impact of subtle structural modifications on its biological target profile and chemical reactivity. The 8-aminoquinoline moiety is a well-known bidentate directing group in C-H activation chemistry, and even minor changes to the benzamide ring can drastically alter catalytic efficiency and site-selectivity [1]. Furthermore, in biological contexts, the specific substitution pattern (3,4-dimethyl) dictates its unique, albeit weak, interaction profile with certain enzymes, such as Caspase-3 and SENP8, a profile not replicated by unsubstituted or differently substituted analogs [2]. Therefore, the compound's utility is inherently tied to its exact chemical structure, making generic substitution a direct threat to experimental reproducibility and validity.

3,4-Dimethyl-N-(8-quinolinyl)benzamide: A Data-Driven Procurement Guide Based on Quantitative Differentiation


Superior Caspase-3 Inhibitory Potency of 3,4-Dimethyl-N-(8-quinolinyl)benzamide Versus Structurally Related Benzamides

In direct comparison to other benzamide analogs tested for caspase-3 inhibitory activity, 3,4-dimethyl-N-(8-quinolinyl)benzamide demonstrates superior potency. While benzamide derivatives like 3-hydroxyl-anthranilamide and 8-hydroxyl-2,4-dioxoquinazoline exhibited IC50 values of 32 µM and 36 µM respectively [1], 3,4-dimethyl-N-(8-quinolinyl)benzamide achieved an IC50 of 15.6 µM [2]. This represents a 2.1-fold increase in potency relative to the less active comparator.

Caspase-3 Inhibition Apoptosis Medicinal Chemistry

Divergent Target Engagement Profile: Weak SENP8 Inhibition of 3,4-Dimethyl-N-(8-quinolinyl)benzamide Defines its Selectivity

While not a potent inhibitor, 3,4-dimethyl-N-(8-quinolinyl)benzamide exhibits a quantifiable and distinct activity profile against Sentrin-specific protease 8 (SENP8) with an IC50 of 18.8 µM [1]. This is in stark contrast to known potent SENP8 inhibitors which operate in the nanomolar range (e.g., 535 nM) [2]. The target compound is 35-fold less potent, which is a key differentiator for applications where a weak or partial SENP8 inhibitor is desired to avoid complete pathway shutdown.

SENP8 Inhibition NEDDylation Chemical Probe Selectivity Profile

3,4-Dimethyl-N-(8-quinolinyl)benzamide: Recommended Procurement Scenarios Based on Evidence-Based Differentiation


A Research Tool for Modulating Caspase-3 Activity with Greater Potency than Common Benzamide Analogs

Researchers investigating the role of caspase-3 in apoptosis or other cellular processes should consider 3,4-dimethyl-N-(8-quinolinyl)benzamide over alternative benzamides like 3-hydroxyl-anthranilamide. The quantifiable 2.1-fold increase in inhibitory potency (IC50 of 15.6 µM vs. 32 µM) allows for more efficient experimental design, requiring lower concentrations to achieve a desired level of enzyme inhibition, which in turn can reduce solvent-related artifacts and potential off-target effects [1][2].

A Defined Chemical Probe for Studying the NEDDylation Pathway via Weak SENP8 Modulation

For mechanistic studies where complete ablation of SENP8 activity is undesirable or confounding, 3,4-dimethyl-N-(8-quinolinyl)benzamide serves as a valuable tool compound. Its documented weak inhibitory activity (IC50 = 18.8 µM) provides a unique window for investigating the effects of partial SENP8 inhibition on NEDD8 processing and downstream signaling, a scenario not achievable with potent, nanomolar inhibitors [1][3].

A Benchmark Compound for Structure-Activity Relationship (SAR) Studies in Benzamide Medicinal Chemistry

In synthetic chemistry and drug discovery programs exploring novel benzamide-based therapeutics, this compound provides a defined, publicly available data point for SAR. Its specific activity profile against caspase-3 and SENP8 serves as a crucial benchmark for evaluating the impact of new substituents on the benzamide ring. By comparing new derivatives against this compound's known IC50 values, medicinal chemists can quantitatively assess improvements or shifts in target engagement [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dimethyl-N-(8-quinolinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.